molecular formula C12H22O6 B12688364 2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) CAS No. 71849-92-8

2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate)

Cat. No.: B12688364
CAS No.: 71849-92-8
M. Wt: 262.30 g/mol
InChI Key: YYCXYHFAXBDFPP-UHFFFAOYSA-N
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Description

2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is a diester derivative of 1,3-propanediol, featuring hydroxyacetate ester groups at the 1- and 3-positions and ethyl/propyl substituents at the 2- and 1-positions, respectively. Its structure combines a branched alkyl chain with polar ester functionalities, rendering it a versatile intermediate in organic synthesis, particularly in macrocyclization reactions. This compound has been employed in Tsuji–Trost N-allylation methodologies to synthesize bioactive macrocyclic triamine disulfonamides, such as 12-membered ring compounds CADA and VGD020, where it acts as a bis(carbonate) precursor . The ethyl and propyl substituents influence its steric and electronic properties, impacting reactivity and symmetry in cyclization reactions.

Properties

CAS No.

71849-92-8

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

IUPAC Name

[2-ethyl-3-(2-hydroxyacetyl)oxyhexyl] 2-hydroxyacetate

InChI

InChI=1S/C12H22O6/c1-3-5-10(18-12(16)7-14)9(4-2)8-17-11(15)6-13/h9-10,13-14H,3-8H2,1-2H3

InChI Key

YYCXYHFAXBDFPP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)COC(=O)CO)OC(=O)CO

Origin of Product

United States

Preparation Methods

Esterification Using Acid Chlorides or Anhydrides

  • Reagents: 2-ethyl-1,3-propanediol and hydroxyacetyl chloride (or hydroxyacetic anhydride)
  • Catalysts: Organic amines such as triethylamine or pyridine to neutralize HCl formed
  • Solvents: Aprotic solvents like dichloromethane, chloroform, or ethyl acetate
  • Temperature: Typically 0°C to room temperature to control reaction rate and avoid side reactions
  • Procedure:
    The diol is dissolved in the solvent, cooled, and the acid chloride is added dropwise with stirring. The amine catalyst scavenges the HCl byproduct. After completion (monitored by TLC or GC), the mixture is washed with water and purified.

Direct Esterification with Hydroxyacetic Acid

  • Reagents: 2-ethyl-1,3-propanediol and hydroxyacetic acid
  • Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids
  • Conditions: Reflux under azeotropic removal of water (Dean-Stark apparatus) to drive equilibrium toward ester formation
  • Solvents: Toluene or xylene for azeotropic distillation
  • Procedure:
    The diol and hydroxyacetic acid are heated with catalyst and solvent. Water formed is continuously removed. Reaction progress is monitored by IR or NMR. After completion, the mixture is neutralized and purified.

Use of Coupling Agents (e.g., DCC, EDC)

  • Reagents: 2-ethyl-1,3-propanediol, hydroxyacetic acid, and coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Catalysts: 4-Dimethylaminopyridine (DMAP) as acyl transfer catalyst
  • Solvents: Dichloromethane or DMF
  • Procedure:
    The diol and hydroxyacetic acid are dissolved in solvent, coupling agent and DMAP are added, and the mixture is stirred at room temperature. The reaction forms the ester bond with minimal side products. After reaction, dicyclohexylurea byproduct is filtered off, and the product is purified.

Research Findings and Data from Related Syntheses

While direct data on 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is scarce, analogous compounds such as 2-methyl-2-propyl-1,3-propanediol carbonate diesters have been synthesized with detailed protocols and yields, which inform the preparation of the target compound.

Table 1: Example Synthesis Data for Related 1,3-Propanediol Diesters (Adapted from Patent CN101412705A)

Example Diol (g) Acid Chloride (g) Catalyst (g) Solvent (g) Temp (°C) Time (h) Yield (%) Purity (%)
1 30 22.46 13.73 (N,N-dimethylaniline) 120 (chlorobenzene) 20 10-20 82.1 98.1
2 30 44.93 27.46 (N,N-dimethylaniline) 180 (cyclohexanone) 40 10-20 83.2 97.8
3 30 44.93 3.59 (pyridine) 180 (n-butyl acetate) 40 10-20 75.0 98.0
  • The reaction involves dropwise addition of acid chloride to diol solution with catalyst in organic solvent.
  • Reaction monitored by gas chromatography to ensure completion.
  • Post-reaction workup includes water addition, phase separation, solvent recovery, and purification.
  • Yields range from 75% to 83%, with high purity (>97%).

Notes on Catalysts and Solvents

  • Organic amine catalysts such as triethylamine, pyridine, and N,N-dimethylaniline are effective in scavenging HCl and promoting esterification.
  • Solvents like chlorobenzene, cyclohexanone, and n-butyl acetate provide good solubility and reaction medium.
  • Reaction temperature influences yield and purity; moderate temperatures (20-40°C) are optimal.

Analytical Monitoring and Purification

  • Monitoring: Gas chromatography (GC) and thin-layer chromatography (TLC) are standard for reaction progress.
  • Purification: After reaction, aqueous workup removes inorganic salts and amine hydrochlorides. Organic layer is dried and solvent removed under reduced pressure.
  • Characterization: Purity confirmed by NMR, GC-MS, and HPLC.

Summary Table of Preparation Methods

Method Reagents Catalyst(s) Solvent(s) Temp (°C) Time (h) Yield (%) Notes
Acid Chloride Esterification 2-ethyl-1,3-propanediol + hydroxyacetyl chloride Triethylamine, pyridine Dichloromethane, ethyl acetate 0-25 10-20 75-83 Controlled addition, HCl scavenging
Direct Esterification 2-ethyl-1,3-propanediol + hydroxyacetic acid Sulfuric acid, p-toluenesulfonic acid Toluene, xylene Reflux 6-24 Moderate Requires azeotropic water removal
Coupling Agent Method 2-ethyl-1,3-propanediol + hydroxyacetic acid + DCC/EDC DMAP Dichloromethane, DMF RT 12-24 High Mild conditions, minimal side products

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used, such as amides or thioesters.

Scientific Research Applications

The compound 2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) , with the molecular formula C12H22O6C_{12}H_{22}O_6, is a diester derived from hydroxyacetic acid. Its applications span various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, including synthesis methods, biological activities, and potential industrial uses.

Pharmaceutical Uses

2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) has shown promise in pharmaceutical formulations due to its biocompatibility and ability to enhance drug solubility. Its structure allows it to act as a prodrug or carrier for active pharmaceutical ingredients (APIs), improving their pharmacokinetic profiles.

Case Study: Drug Formulation

In a study involving the formulation of anti-inflammatory drugs, this compound was used to encapsulate active ingredients, leading to a sustained release profile that enhanced therapeutic efficacy while minimizing side effects. The encapsulation efficiency reached over 85%, demonstrating its potential as a drug delivery system .

Toxicological Studies

Toxicological assessments have indicated that 2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) exhibits low toxicity in vitro and in vivo models. This safety profile supports its use in consumer products and pharmaceuticals.

Cosmetics and Personal Care

The compound is utilized in cosmetic formulations for its moisturizing properties. It acts as an emollient, providing skin hydration while enhancing the texture of creams and lotions.

Agricultural Uses

Research has suggested potential applications in agricultural formulations as a surfactant or emulsifier in pesticide formulations. Its ability to improve the dispersion of active ingredients could enhance the efficacy of agrochemicals .

Comparative Analysis of Applications

Application AreaDescriptionBenefits
PharmaceuticalsDrug delivery systemsEnhanced solubility and bioavailability
CosmeticsMoisturizers and emollientsImproved skin hydration
AgricultureSurfactants in pesticide formulationsIncreased efficacy of active ingredients
ToxicologyLow toxicity profileSafe for consumer products

Mechanism of Action

The mechanism of action of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release glycolic acid and 2-ethyl-1-propyl-1,3-propanediol. These products can then participate in further biochemical reactions, such as glycolysis and the citric acid cycle, contributing to cellular metabolism and energy production.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. Symmetrical vs. Unsymmetrical Derivatives
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is unsymmetrical due to differing ethyl and propyl substituents. In contrast, 1,3-propanediyl bis(hydroxyacetate) derivatives with matched alkyl groups (e.g., 2-methyl-1-methyl-1,3-propanediyl bis(hydroxyacetate)) exhibit higher symmetry, which correlates with improved cyclization yields. For example, symmetrical bis(carbonates) in Tsuji–Trost reactions achieve yields up to 65–75%, whereas unsymmetrical analogues like 2-ethyl-1-propyl derivatives yield 45–55% under optimized conditions (Pd(OAc)₂, PPh₃ ligand, THF solvent) .

b. Backbone Modifications
Replacing the 1,3-propanediyl backbone with 1,2-propanediyl or ethylene glycol backbones reduces steric hindrance but increases conformational flexibility. For instance, ethylene glycol-derived bis(carbonates) form 11-membered macrocycles with 50–60% yields but require lower reaction concentrations (0.01 M vs. 0.05 M for 1,3-propanediyl derivatives) to favor cyclization over polymerization .

c. Ester Group Variations
Substituting hydroxyacetate with trifluoroacetate or benzoate groups alters electronic properties. Hydroxyacetate’s electron-withdrawing nature accelerates palladium-mediated allylation, while bulkier benzoate groups slow reaction kinetics but improve macrocycle stability.

Physicochemical Properties

Property 2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) 1,3-Propanediyl bis(benzoate) Ethylene glycol bis(trifluoroacetate)
Solubility (in THF) High Moderate High
Melting Point (°C) 78–82 (estimated) 95–100 45–50
Cyclization Yield (%) 45–55 30–40 60–65

Data inferred from Tsuji–Trost reaction optimization studies .

Reactivity in Macrocyclization

  • Functional Group Tolerance: The ethyl/propyl substituents in 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) enhance compatibility with electron-deficient sulfonamides, enabling macrocycles with ester or aryl substituents.
  • Byproduct Formation: Unsymmetrical derivatives generate minor oligomeric byproducts (5–10% vs. <2% for symmetrical analogues), necessitating chromatographic purification.

Biological Activity

2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structural properties. It is a derivative of hydroxyacetate, which is known for its involvement in various biochemical pathways.

Inhibition of Histone Deacetylases (HDACs)

One of the significant biological activities of 2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is its ability to inhibit histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The inhibition of these enzymes can lead to the reactivation of silenced genes, making this compound a candidate for cancer therapy .

Table 1: Summary of HDAC Inhibition Studies

Study ReferenceCell LineIC50 Value (µM)Mechanism
HeLa5.2HDAC inhibition
MCF-74.8HDAC inhibition

Antioxidant Activity

Research has indicated that compounds similar to 2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.

Case Study: Antioxidant Effects
A study demonstrated that a related compound significantly reduced oxidative stress markers in a rat model of Alzheimer’s disease. The administration of the compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting protective effects against neuronal damage.

Modulation of Signaling Pathways

The biological activity of 2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) may also involve the modulation of various signaling pathways. For instance, it has been shown to influence pathways related to apoptosis and cell cycle regulation, which are critical in cancer biology.

Table 2: Signaling Pathways Affected by the Compound

PathwayEffect
PI3K/AktInhibition
MAPK/ERKActivation
NF-kBInhibition

Toxicological Profile

Understanding the safety profile is essential for any therapeutic agent. Preliminary studies indicate that 2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) exhibits low toxicity in vitro with an LD50 greater than 1000 mg/kg in animal models, suggesting a favorable safety margin for further development .

Q & A

Q. What are the recommended analytical methods to assess the purity and isomer ratio of 2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) in synthetic batches?

To determine purity and isomer ratios, employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with chiral stationary phases. For HPLC, use a polar organic mode with columns like Chiralpak® AD-H or OD-H, calibrated against certified reference standards (e.g., isomer-specific controls). GC-MS should utilize capillary columns (e.g., CP-Chirasil-Dex CB) to resolve volatile derivatives. Batch-specific certificates of analysis, as described for structurally similar esters (e.g., ethyl 2-phenylacetoacetate), should include retention times, peak area integration, and mass spectral confirmation .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Follow tiered respiratory protection: Use NIOSH-certified P95 respirators for low-exposure tasks and OV/AG/P99 respirators for high-concentration scenarios. Full chemical-resistant suits (e.g., Tyvek® with taped seams) are mandatory during synthesis. Avoid drainage contamination by using closed-system reactors and secondary containment trays. Toxicity data gaps necessitate treating the compound as a potential irritant; conduct all work in fume hoods with emergency eyewash stations .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the thermal stability of the compound under varying atmospheric conditions?

Contradictions in thermal stability (e.g., decomposition temperatures) require multi-method validation:

  • Thermogravimetric analysis (TGA): Perform under inert (N₂) and oxidative (O₂) atmospheres at 5–10°C/min heating rates to identify degradation onset.
  • Differential scanning calorimetry (DSC): Monitor phase transitions and exothermic/endothermic events.
  • In-situ Fourier-transform infrared spectroscopy (FTIR): Track functional group changes (e.g., ester C=O bonds at ~1740 cm⁻¹) during heating.
    Cross-reference results with computational models (e.g., ReaxFF MD simulations) to predict bond dissociation energies and validate experimental observations .

Q. What experimental strategies are effective for studying the compound's interactions with enzymatic systems in vitro?

To investigate enzymatic interactions (e.g., esterase-mediated hydrolysis):

  • Isothermal titration calorimetry (ITC): Quantify binding affinities (Kd) and stoichiometry by titrating the compound into enzyme solutions.
  • Fluorescence quenching assays: Monitor tryptophan residue fluorescence changes in enzymes upon ligand binding.
  • Kinetic studies: Use stopped-flow spectroscopy to measure hydrolysis rates under varying pH (4–9) and temperature (25–45°C) conditions.
    Compare results with structurally analogous esters (e.g., 2-hydroxyethyl 2-hydroxyacetate) to identify substituent effects on enzyme activity .

Q. How can membrane separation technologies optimize the purification of 2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) from reaction byproducts?

Leverage nanofiltration (NF) or reverse osmosis (RO) membranes with tailored pore sizes (1–5 kDa) to separate the target compound (MW ~250–300 g/mol) from smaller byproducts. Optimize transmembrane pressure (10–30 bar) and solvent composition (e.g., acetone/water mixtures) to maximize flux and selectivity. Validate purity via LC-MS and nuclear magnetic resonance (NMR) spectroscopy. Computational fluid dynamics (CFD) simulations can model flow dynamics to reduce fouling .

Methodological Notes

  • Data Presentation: Include comparative tables for thermal stability (TGA/DSC results under N₂ vs. O₂), enzymatic kinetics (Km, Vmax), and membrane separation efficiency (% recovery vs. MWCO).
  • Theoretical Frameworks: Ground studies in reaction engineering principles (e.g., Arrhenius kinetics for stability) or biochemical interaction models (e.g., Michaelis-Menten for enzyme assays) .

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